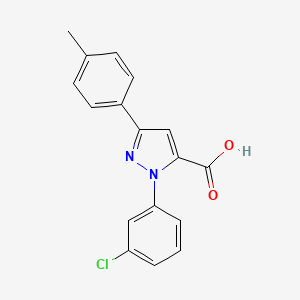![molecular formula C30H29N3OS B12015390 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-terc-butilfenil)-4-(4-metoxifenil)-5-[(naftalen-1-ilmetil)sulfanil]-4H-1,2,4-triazol es un compuesto orgánico sintético que pertenece a la clase de los triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular destaca por su estructura compleja, que incluye un grupo terc-butilfenil, un grupo metoxifenil y un grupo naftalen-1-ilmetilsulfanil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-terc-butilfenil)-4-(4-metoxifenil)-5-[(naftalen-1-ilmetil)sulfanil]-4H-1,2,4-triazol típicamente implica múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra hidracina y un compuesto dicarbonílico adecuado.
Introducción del grupo terc-butilfenil: Este paso se puede lograr mediante una reacción de alquilación de Friedel-Crafts utilizando terc-butilbenceno y un catalizador adecuado, como el cloruro de aluminio.
Introducción del grupo metoxifenil: Esto se puede hacer a través de una reacción de sustitución aromática nucleofílica utilizando ácido 4-metoxifenilborónico y un catalizador de paladio.
Unión del grupo naftalen-1-ilmetilsulfanil: Este paso implica una reacción de sustitución nucleofílica utilizando cloruro de naftalen-1-ilmetil y un reactivo tiol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y optimización de procesos para minimizar el desperdicio y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanil, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o a los grupos aromáticos, lo que puede conducir a la formación de derivados dihidro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Los reactivos como halógenos, haluros de alquilo y nucleófilos (p. ej., aminas, tioles) se utilizan comúnmente.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados dihidro del anillo de triazol o grupos aromáticos.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, el compuesto se puede investigar por su potencial como molécula bioactiva. Los triazoles son conocidos por sus propiedades antimicrobianas, antifúngicas y anticancerígenas, y este compuesto podría estudiarse para actividades similares.
Medicina
En medicina, el compuesto podría explorarse como un posible agente terapéutico. Sus características estructurales pueden permitirle interactuar con objetivos biológicos específicos, lo que lleva al desarrollo de nuevos fármacos.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-terc-butilfenil)-4-(4-metoxifenil)-5-[(naftalen-1-ilmetil)sulfanil]-4H-1,2,4-triazol depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia del anillo de triazol y los grupos aromáticos puede facilitar la unión a objetivos biológicos mediante enlaces de hidrógeno, interacciones hidrofóbicas y apilamiento π-π.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-terc-butilfenil)-4-(4-hidroxifenil)-5-[(naftalen-1-ilmetil)sulfanil]-4H-1,2,4-triazol
- 3-(4-terc-butilfenil)-4-(4-clorofenil)-5-[(naftalen-1-ilmetil)sulfanil]-4H-1,2,4-triazol
- 3-(4-terc-butilfenil)-4-(4-fluorofenil)-5-[(naftalen-1-ilmetil)sulfanil]-4H-1,2,4-triazol
Unicidad
La singularidad de 3-(4-terc-butilfenil)-4-(4-metoxifenil)-5-[(naftalen-1-ilmetil)sulfanil]-4H-1,2,4-triazol radica en la combinación de sus sustituyentes. La presencia del grupo metoxilo puede influir en sus propiedades electrónicas y su reactividad, mientras que el grupo naftalen-1-ilmetilsulfanil puede aumentar su hidrofobicidad y sus posibles interacciones con objetivos biológicos. Esta combinación de características lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C30H29N3OS |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C30H29N3OS/c1-30(2,3)24-14-12-22(13-15-24)28-31-32-29(33(28)25-16-18-26(34-4)19-17-25)35-20-23-10-7-9-21-8-5-6-11-27(21)23/h5-19H,20H2,1-4H3 |
Clave InChI |
CQRCHLAFWAUXIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)


![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)


![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)
